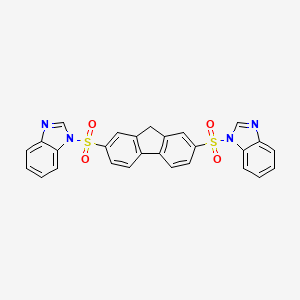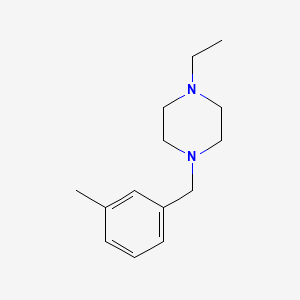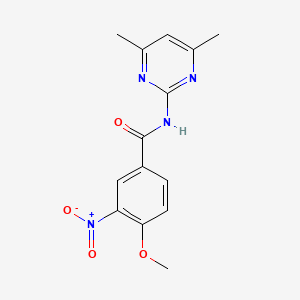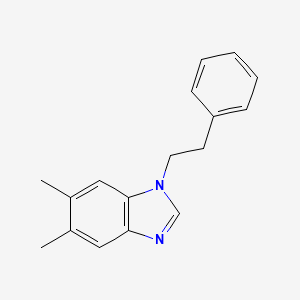
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole, also known as FBS, is a fluorescent dye that has been widely used in scientific research as a labeling agent for biomolecules. FBS has been shown to have a high binding affinity for proteins and nucleic acids, making it a valuable tool in various biochemical and physiological studies.
作用机制
The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is based on its high binding affinity for biomolecules, particularly proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole binds to these biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been shown to have minimal effects on the biochemical and physiological properties of biomolecules, making it a valuable tool for studying these properties. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used to study protein-protein interactions, DNA-protein interactions, and protein localization, among other applications.
实验室实验的优点和局限性
One of the main advantages of using 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in lab experiments is its high binding affinity for biomolecules, which allows for sensitive and specific labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is also relatively easy to use and can be incorporated into a variety of labeling strategies. However, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has some limitations, including its relatively low yield of synthesis and its potential for photobleaching, which can limit its usefulness in certain applications.
未来方向
There are several future directions for research involving 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. One area of interest is the development of new labeling strategies that can improve the yield and specificity of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole labeling. Another area of interest is the use of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in live cell imaging, which could provide new insights into the dynamics of biomolecules in living cells. Additionally, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole could be used in the development of new diagnostic and therapeutic tools for various diseases.
合成方法
The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole involves the reaction of 2,7-dibromofluorene with sodium sulfite to form 2,7-dibromofluorene-9-sulfonic acid. The resulting compound is then reacted with o-phenylenediamine to produce 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. The yield of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole synthesis is typically around 60-70%.
科学研究应用
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used extensively in scientific research as a labeling agent for biomolecules, such as proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole can be attached to these biomolecules through a variety of methods, including covalent labeling and non-covalent labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole-labeled biomolecules can be used for a range of applications, including protein-protein interaction studies, DNA-protein interaction studies, and protein localization studies.
属性
IUPAC Name |
1-[[7-(benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4S2/c32-36(33,30-16-28-24-5-1-3-7-26(24)30)20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)37(34,35)31-17-29-25-6-2-4-8-27(25)31/h1-12,14-17H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZYIXCDKOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)N6C=NC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[7-(1H-benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl}-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)


